

Application Note: Advanced Crystallization Protocols for Diazepane Carboxamide Salts

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Compound of Interest

Compound Name: *N-Cyclopentyl-1,4-diazepane-1-carboxamide*

Cat. No.: *B7938757*

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Executive Summary

Diazepane carboxamides represent a privileged scaffold in medicinal chemistry, frequently serving as core structures for P2X7 antagonists, CGRP inhibitors, and other CNS-active agents. However, the conformational flexibility of the seven-membered diazepane ring (interconverting between chair, boat, and twist-boat forms) combined with the hydrogen-bonding potential of the carboxamide moiety presents unique challenges in solid-form selection.

This guide provides a rigorous, field-proven framework for the salt selection and crystallization of diazepane carboxamides. It moves beyond generic screening to address the specific physicochemical properties of this scaffold, ensuring the isolation of thermodynamically stable, bioavailable crystalline salts.

Pre-Formulation Intelligence: The Diazepane Scaffold

Before initiating wet chemistry, one must understand the molecular drivers of crystallization for this specific class.

Structural Dynamics & Basicity

- **The Basicity Differential:** In a typical 1,4-diazepane-1-carboxamide, the N1 nitrogen is acylated (part of the urea/amide linkage) and is essentially non-basic. The salt-forming potential lies almost exclusively at the N4 position (distal amine).
- **Conformational Locking:** The unprotonated diazepane ring is highly flexible. Protonation at N4 often "locks" the ring into a specific conformation via intramolecular hydrogen bonding or ionic interactions, significantly increasing the lattice energy and melting point.
- **pKa Considerations:** The N4 amine typically exhibits a pKa between 8.5 and 9.5. To ensure complete proton transfer (and avoid co-crystal formation), select counter-acids with a pKa at least 2 units lower ($pK_a < 6.5$).

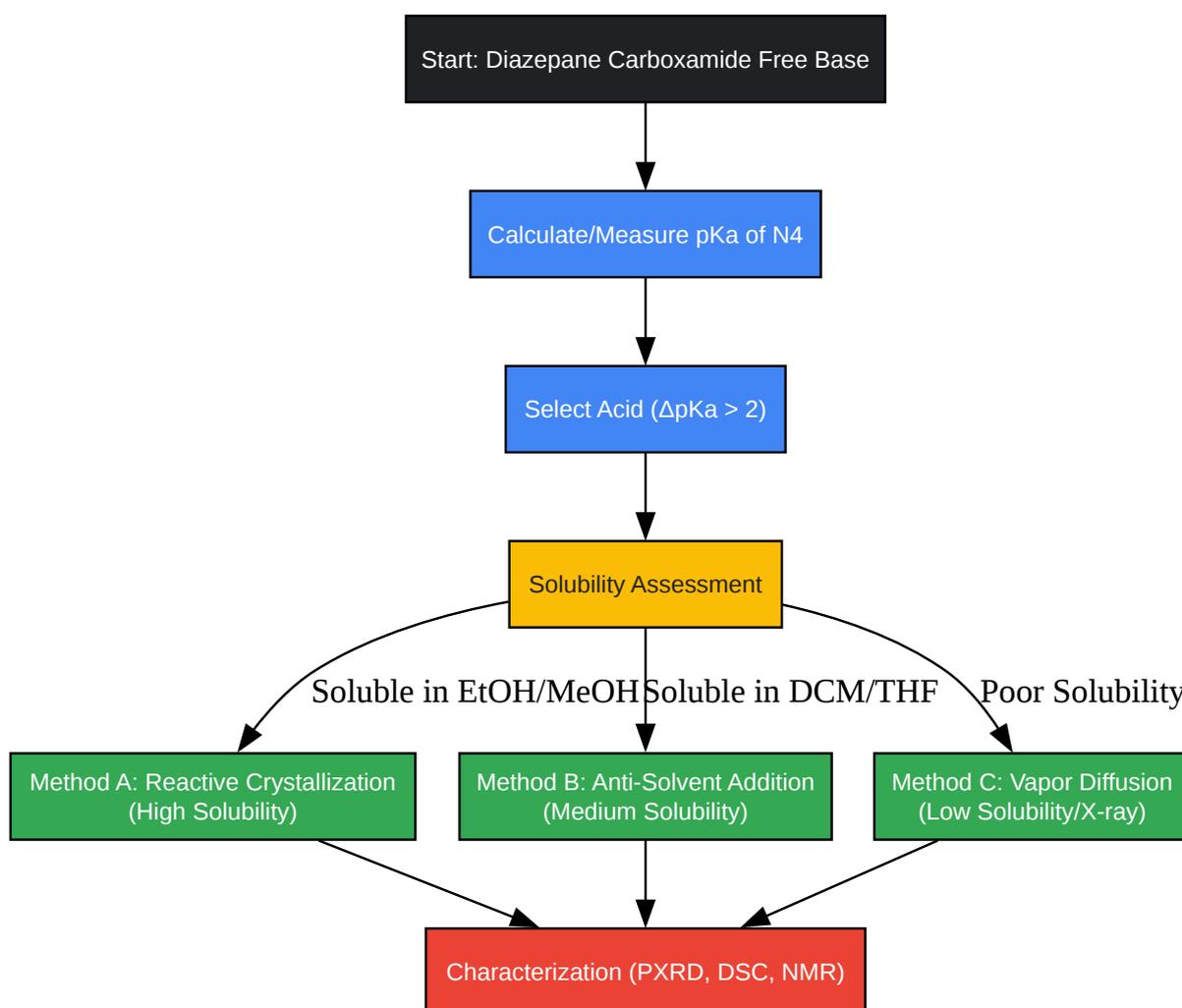
Counter-Ion Selection Library

Avoid random screening. Use this tiered approach based on the diazepane scaffold's history of successful crystallization:

Tier	Counter-Ion (Acid)	Rationale for Diazepane Carboxamides
1 (Primary)	Hydrochloric Acid (HCl)	High lattice energy; Cl^- fits well in the crystal packing of small heterocyclic salts.
1 (Primary)	Fumaric Acid	Dicarboxylic acid; capable of bridging two diazepane cations, stabilizing the lattice.
2 (Secondary)	L-Tartaric Acid	Chiral resolution potential; excellent H-bond donor/acceptor density.
2 (Secondary)	Methanesulfonic Acid	Good for lipophilic bases; prevents "oiling out" common with flexible rings.
3 (Specialized)	Tosylic Acid	Adds aromatic bulk to facilitate pi-stacking if the API is lacking aromaticity.

Workflow Visualization: Salt Screening Logic

The following decision tree outlines the logical flow for selecting the optimal crystallization method based on initial solubility and pKa data.



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Figure 1: Strategic decision tree for selecting crystallization methodologies based on physicochemical properties.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Scale-Up Ready)

Best for: HCl, Mesylate, and Tosylate salts where the acid is available in anhydrous alcoholic solutions.

Reagents:

- Diazepane Carboxamide Free Base (1.0 eq)
- Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) - Anhydrous
- Acid: 1.05 eq (e.g., 4M HCl in Dioxane or 1M Methanesulfonic acid in EtOH)

Procedure:

- Dissolution: Dissolve the free base in the minimum volume of hot IPA (60°C). Ensure the solution is clear. If particles remain, filter through a 0.45 µm PTFE syringe filter.
- Acid Addition: While stirring at 500 RPM, slowly add the acid solution dropwise over 10 minutes.
 - Critical Step: Observe for immediate precipitation. If amorphous gum forms (oiling out), immediately reheat to redissolve and slow the addition rate.
- Nucleation Induction:
 - Cool the solution to room temperature at a controlled rate (10°C/hour).
 - If no crystals appear at 25°C, seed with <1 mg of crude salt (if available) or scratch the glass wall.
- Maturation: Stir the slurry for 12-24 hours. This "Ostwald ripening" allows the conversion of metastable polymorphs to the stable form.
- Isolation: Filter the solids under vacuum. Wash with cold IPA (0°C).
- Drying: Dry in a vacuum oven at 40°C for 24 hours. Note: Check TGA post-drying to ensure no solvate desolvation occurred.

Protocol B: Vapor Diffusion (For Single Crystal Growth)

Best for: Obtaining X-ray quality crystals for absolute configuration determination.

Concept: Slow diffusion of a volatile anti-solvent into a solution of the salt minimizes kinetic trapping, yielding high-quality prisms or needles.

Setup:

- Inner Vial: Dissolve 20 mg of the Diazepane salt in 0.5 mL of a "Good Solvent" (e.g., Methanol or DMF). Place this in a small 2 mL HPLC vial.
- Outer Vessel: Place the open inner vial inside a larger 20 mL scintillation vial.
- Anti-Solvent: Add 5 mL of a volatile "Bad Solvent" (e.g., Diethyl Ether or Pentane) to the outer vial. Ensure the liquid level of the outer vial is lower than the rim of the inner vial.
- Seal & Wait: Cap the outer vial tightly. Store in a vibration-free, dark environment at 20°C.
- Timeline: Crystals should form over 3-14 days as the ether diffuses into the methanol, slowly increasing supersaturation.

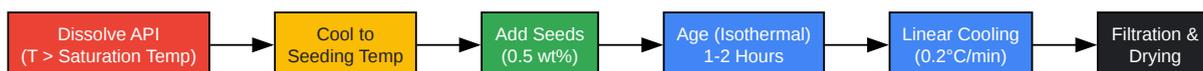
Critical Optimization: Metastable Zone Width (MSZW)

For robust scale-up, determining the MSZW is non-negotiable. This defines the "safe" operating window where crystal growth occurs without uncontrolled nucleation.

Experimental Workflow for MSZW

- Apparatus: Automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probe.
- Saturation: Prepare a saturated solution of the salt at 20°C.
- Heating: Heat at 0.5°C/min until turbidity disappears (Clear Point).
- Cooling: Cool at 0.5°C/min until turbidity reappears (Cloud Point).
- Data Analysis: The difference between the Clear Point and Cloud Point is the MSZW.

- Insight: Diazepane salts often exhibit a wide MSZW (>15°C) due to slow nucleation kinetics. This necessitates the use of seeding at 5°C below the saturation curve to ensure batch-to-batch consistency.



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Figure 2: Optimized cooling crystallization profile with seeding intervention.

Troubleshooting Common Issues

Observation	Root Cause	Corrective Action
Oiling Out	Phase separation occurs before crystallization (Liquid-Liquid Phase Separation).	1. Increase temperature to redissolve.2. Switch to a less polar anti-solvent.3. Use "Protocol A" with slower acid addition.
Gelation	Formation of 3D H-bond networks (common with carboxamides).	1. Apply high-shear mixing.2. Add a chaotropic solvent (e.g., 5% water) to disrupt the gel network.3. Use ultrasound (sonocrystallization).
Hygroscopicity	Salt absorbs moisture, deliquescing.	1. Avoid HCl; switch to non-hygroscopic counter-ions like Fumarate or Phosphate.2. Isolate as a stable hydrate if possible.

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